1-(2-Fluorobenzyl)cyclopropanamine
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Overview
Description
1-(2-Fluorobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol It consists of a cyclopropane ring attached to a 2-fluorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)cyclopropanamine typically involves the reaction of 2-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, amines
Scientific Research Applications
1-(2-Fluorobenzyl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzyl)cyclopropanamine
- 1-(2-Bromobenzyl)cyclopropanamine
- 1-(2-Methylbenzyl)cyclopropanamine
Comparison
1-(2-Fluorobenzyl)cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to its analogs with different substituents (e.g., chlorine, bromine, methyl), the fluorinated compound may exhibit distinct reactivity and potency in various applications .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2 |
InChI Key |
XYRZYRJTRXOFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)N |
Origin of Product |
United States |
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